N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide
Description
The compound N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a methylene-linked 4-methylbenzenesulfonamide moiety. The sulfonamide group is a hallmark of pharmacologically active compounds, including diuretics and antibiotics.
The compound’s synthesis may involve multi-component reactions (MCRs), such as the Ugi-Azide reaction, which is well-documented for constructing tetrazole derivatives . Structural determination of such compounds often relies on X-ray crystallography, where tools like the SHELX software suite (e.g., SHELXL for refinement) are widely employed for small-molecule analysis .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-4-8-16(9-5-12)25(23,24)18-11-17-19-20-21-22(17)15-7-6-13(2)14(3)10-15/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUHRRERGNAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then alkylated with a suitable halomethyl derivative to introduce the dimethylphenyl group. Finally, the sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target, leading to various biological effects. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules, leveraging evidence-based insights:
Table 1: Structural and Functional Comparison
Key Comparisons:
Tetrazole vs. Triazole Rings :
- The target compound’s tetrazole ring (four nitrogen atoms) offers greater metabolic stability and acidity (pKa ~4.5) compared to triazoles (e.g., triadimefon), which have three nitrogen atoms and are more lipophilic. This difference impacts bioavailability and target binding .
Sulfonamide vs. Urea Functional Groups :
- Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to ureas (e.g., 1-(3,4-dichlorophenyl)-3-methylurea), which are neutral and less soluble in aqueous media. Sulfonamides are more common in antibacterial agents, while ureas are prevalent in herbicides .
Synthetic Routes :
- The Ugi-Azide reaction (used for compound 9o) is a versatile MCR for tetrazole synthesis, while triadimefon and urea derivatives are typically synthesized via nucleophilic substitution or condensation reactions .
Limitations:
- No direct pharmacological or physicochemical data (e.g., solubility, IC50) for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
- Further experimental studies (e.g., crystallography via SHELX , bioassays) are required to validate hypotheses.
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various diseases.
Chemical Structure and Properties
The compound features a tetrazole ring and a sulfonamide functional group, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 366.42 g/mol. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This is achieved through the cyclization of an appropriate nitrile with sodium azide.
- Coupling Reaction : The tetrazole intermediate is coupled with 4-methylbenzene-1-sulfonamide using coupling reagents like EDCI in the presence of a base.
- Purification : The final product is purified through crystallization or chromatography.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research findings include:
- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines (e.g., A431 and Jurkat) with IC50 values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups such as the sulfonamide moiety is crucial for its antibacterial efficacy .
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, this compound was administered in varying concentrations. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
Another study focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option.
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Tetrazole Formation : React 3,4-dimethylphenylhydrazine with sodium nitrite and ammonium chloride under acidic conditions to form the tetrazole ring .
Methylene Bridging : Use a nucleophilic substitution reaction to attach the methylene group to the tetrazole nitrogen.
Sulfonamide Coupling : React the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the final sulfonamide .
Key Conditions : Reactions often require anhydrous solvents (e.g., DMF) and controlled temperatures (0–25°C).
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent orientation .
- NMR Spectroscopy : Use - and -NMR to verify proton environments (e.g., methyl groups at δ ~2.3 ppm) and aromatic signals .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-MS, expected [M+H] at m/z ~428) .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC protocols .
- Enzyme Inhibition : Screen for COX-2 or carbonic anhydrase inhibition via fluorometric assays, comparing IC values to reference drugs .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency .
Advanced Research Questions
Q. How can the synthesis be optimized using Design of Experiments (DOE)?
- Methodological Answer : Apply DOE to reduce trial-and-error:
Factors : Vary temperature, solvent polarity, and catalyst loading.
Response Variables : Measure yield, purity (HPLC), and reaction time.
Statistical Analysis : Use a central composite design (CCD) to identify optimal conditions. For example, highlights DOE’s role in minimizing experiments while maximizing data quality .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistency in protocols (e.g., cell line passage number, incubation time).
- Purity Analysis : Confirm compound integrity via HPLC (>98% purity) to rule out degradation artifacts .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes and explain activity discrepancies .
Q. What computational strategies predict the compound’s reactivity and stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 to compute HOMO-LUMO gaps and Fukui indices, identifying reactive sites for functionalization .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions .
Q. How to design Structure-Activity Relationship (SAR) studies for derivatives?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with fluorophenyl) and retain the sulfonamide core .
Bioactivity Profiling : Test analogs against a panel of enzymes/cell lines to identify critical functional groups.
3D-QSAR : Build CoMFA/CoMSIA models to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
